1-Azabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-8-4-2-6-9(5-1)7-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHIMDNLRASDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN(C1)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548606 | |
| Record name | 1-Azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-77-3 | |
| Record name | 1-Azabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Azabicyclo 3.3.1 Nonane and Its Derivatives
Classical Approaches to the Azabicyclo[3.3.1]nonane Core
Traditional methods for the synthesis of the 1-azabicyclo[3.3.1]nonane framework have laid the groundwork for the development of more advanced and stereoselective strategies. These classical approaches often rely on robust and well-established chemical transformations.
Mannich Reaction Based Cyclizations and Annulations
The Mannich reaction is a cornerstone in the synthesis of 3-azabicyclo[3.3.1]nonanes and their isomers. ub.edursc.org This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group with formaldehyde (B43269) and an amine. A particularly effective approach is the double-Mannich reaction of a six-membered cyclic ketone with a primary amine and an aldehyde. rsc.org
In a notable one-pot tandem Mannich annulation, synthetically valuable 3-azabicyclo[3.3.1]nonane derivatives have been readily synthesized from aromatic ketones, paraformaldehyde, and dimethylamine. ub.edursc.org This method represents the first use of aromatic ketones as precursors to achieve good yields (up to 83%) of the 3-azabicyclo[3.3.1]nonane scaffold. ub.edu The reaction proceeds through a series of Mannich condensations and subsequent cyclization to form the bicyclic core. rsc.org
The versatility of the Mannich reaction is further demonstrated in the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones, where a piperidin-4-one derivative undergoes cyclocondensation with paraformaldehyde and a primary amine. nih.gov This highlights the adaptability of the Mannich reaction in constructing related heterocyclic systems. Furthermore, the homo-Mannich reaction, an analogous transformation of homo-enol equivalents with imines or iminium ions, has been developed to provide rapid access to the azabicyclo[3.3.1]nonane core, proving crucial in the synthesis of sarpagine (B1680780) alkaloids. oregonstate.edusemanticscholar.org
Table 1: Examples of Mannich Reaction-Based Syntheses
| Starting Materials | Reagents | Product Type | Yield |
|---|---|---|---|
| Aromatic Ketone | Paraformaldehyde, Dimethylamine, HCl | 3-Azabicyclo[3.3.1]nonane | Up to 83% |
| 1-(3-ethoxypropyl)-4-oxopiperidine | Paraformaldehyde, Primary Amines | 3,7-Diazabicyclo[3.3.1]nonan-9-one | Acceptable |
| L-tryptophan ester | N-formylation, Kulinkovich cyclopropanation, Bischler-Napieralski cyclization | 9-Azabicyclo[3.3.1]nonane core | Not specified |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a diverse and powerful set of strategies for constructing the this compound skeleton. These methods involve the formation of one of the rings of the bicyclic system by connecting two existing parts of a single molecule.
One prominent example is the intramolecular aza-Prins cyclization. This reaction has been employed in the total synthesis of suaveoline and sarpagine alkaloids, where aza-Achmatowicz rearrangement products undergo cyclization mediated by bismuth tribromide (BiBr₃). researchgate.net This approach facilitates the construction of highly functionalized 9-azabicyclo[3.3.1]nonanes. researchgate.net Similarly, the key intramolecular aza-Prins reaction is used to form the characteristic 3-azabicyclo[3.3.1]nonane ring system of halichonic acid. google.com
Another strategy involves the intramolecular alkylation of a cyclohexanone (B45756) enolate with an amino-tethered electrophile. orgsyn.org This method, however, has been reported to give low yields in some cases. orgsyn.org Electrophile-induced cyclizations of unsaturated amine derivatives have also been widely utilized. For instance, the iodolactamization of an amide derived from a cyclohexene (B86901) was a key step in the first asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane derivative. orgsyn.org
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions offer alternative pathways to the this compound core, often starting from more readily available ring systems. A notable example of ring expansion is the synthesis of homomorphans through the ring enlargement of 2-azabicyclo[3.3.1]nonanes. This demonstrates the utility of this strategy in accessing derivatives with a larger ring size.
Conversely, ring contraction can also be employed. The reaction of certain chiral bicyclo[3.3.1]nonane ketones with thallium(III) nitrate (B79036) has been shown to yield ring contraction products. Furthermore, base-induced rearrangements of N-heterocyclic ammonium (B1175870) salts can lead to transformations of the ring system. For example, a Stevens rearrangement of a 1-azabicyclo[3.3.1]nonanium salt affords a 2-azabicyclo[3.2.2]nonane derivative, effectively achieving a ring contraction and rearrangement.
Modern and Stereoselective Synthesis
Contemporary approaches to the synthesis of this compound and its derivatives increasingly focus on efficiency, stereoselectivity, and the introduction of complex functionalities. These modern methodologies often employ catalysis to achieve high levels of control.
Organocatalytic Approaches to Functionalized Azabicyclo[3.3.1]nonanes
In a different application of organocatalysis, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered and stable nitroxyl (B88944) radical, has been developed as a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. This demonstrates the utility of the azabicyclononane scaffold itself as a platform for developing new catalysts.
Metal-Catalyzed Cyclizations and Transformations
Transition metal catalysis offers a broad spectrum of reactions for the efficient and selective synthesis of the this compound core.
Palladium-catalyzed reactions have proven particularly versatile. A three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system has been developed from simple pyrroles, employing a combined photochemical and palladium-catalyzed approach. This method utilizes a novel diverted Tsuji–Trost sequence. Palladium/chiral amino acid co-catalyzed intramolecular α-vinylation of cyclohexanones provides another route to this bridged ring system. Furthermore, the palladium-catalyzed Ullmann cross-coupling reaction has been applied in the synthesis of uleine (B1208228) alkaloids, which feature the azabicyclo[3.3.1]nonane indole (B1671886) structure.
Gold(I)-catalyzed reactions are effective for the activation of alkynes, enabling various cyclization reactions. For instance, gold(I) catalysis has been used in the stereoselective synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes from 1-oxo-4-oxy-5-ynes, which represents a formal [4 + 2] cycloaddition. While not directly forming the this compound ring, this methodology showcases the potential of gold catalysis in constructing related bridged systems.
Ruthenium complex catalysis has also been successfully applied. A notable example is the use of a ruthenium complex catalyst for the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. This process is useful for producing intermediates for agrochemical and medicinal agents. Ruthenium complexes have demonstrated high efficiency as catalysts in the transfer hydrogenation of various ketones, a reaction that can be applied to functionalize the azabicyclononane scaffold.
Table 2: Overview of Metal-Catalyzed Methodologies
| Metal Catalyst | Reaction Type | Key Features |
|---|---|---|
| Palladium | Tandem Diverted Tsuji–Trost | Three-step synthesis from simple pyrroles |
| Palladium | Intramolecular α-vinylation | Co-catalyzed with a chiral amino acid |
| Gold(I) | Alkyne Activation/Cycloaddition | Stereoselective synthesis of related oxabicycles |
| Ruthenium | Reduction/Transfer Hydrogenation | Synthesis of functionalized alcohol derivatives |
Radical Cyclization Protocols
Radical cyclization reactions have emerged as powerful tools for the construction of complex cyclic systems, including the this compound skeleton. These methods often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity.
A variety of radical-based strategies have been developed to access the indole-fused azabicyclo[3.3.1]nonane structural framework, a common core in many indole-based natural products. researchgate.net While initial attempts using a Cp2TiCl-mediated radical cyclization proved unsuccessful, an alternative approach employing a samarium(II) iodide (SmI2)-mediated protocol effectively enabled the desired ring closure. researchgate.net This highlights the critical role of the mediating agent in directing the outcome of the cyclization. In other work, Ti(III)-mediated radical cyclization has been successfully used to construct C-C bonds, leading to the formation of quaternary carbon centers within related fused tricyclic systems. iisc.ac.in
The versatility of radical chemistry is further demonstrated in the synthesis of 2-azabicyclo[3.3.1]nonane derivatives from chloroacetamide precursors. longdom.org These syntheses can be achieved through atom transfer radical cyclizations (ATRC) mediated by copper(I) or via a hydride reductive method. longdom.org Another approach involves a radical ring-closing reaction using the catalyst system (SiMe3)3SiH/AIBN to form the 2-azabicyclo[3.3.1]nonane core. nih.gov
In the context of natural product synthesis, a highly stereoselective tandem radical reaction was instrumental in constructing the azabicyclo[3.3.1]nonane core during the formal synthesis of (−)-haliclonin A. acs.org Furthermore, a free-radical three-component olefin carbo-oximation served as a key step in accessing the azabicyclo[3.3.1]nonan-2-one skeleton, a precursor for the total synthesis of eucophylline. acs.org
Table 1: Selected Radical Cyclization Protocols for Azabicyclo[3.3.1]nonane Synthesis
| Radical Precursor/Initiator | Reagent/Mediator | Target Scaffold | Reference |
|---|---|---|---|
| N-Aryl Chloroacetamide | Cu(I) | 2-Azabicyclo[3.3.1]nonane derivative | longdom.org |
| Olefinic Precursor | SmI2 | Indole-fused azabicyclo[3.3.1]nonane | researchgate.net |
| Alkene Precursor | (SiMe3)3SiH/AIBN | 2-Azabicyclo[3.3.1]nonane | nih.gov |
| Epoxide | Ti(III) | Angularly fused tricyclic systems | iisc.ac.in |
| Tandem Radical Precursor | Not specified | Azabicyclo[3.3.1]nonane core of (−)-haliclonin A | acs.org |
| Olefin, Alkyl Iodide, CO | Not specified | Azabicyclo[3.3.1]nonan-2-one | acs.org |
Enantioselective Synthesis of Chiral Azabicyclo[3.3.1]nonane Scaffolds
The development of enantioselective methods to access chiral this compound scaffolds is of paramount importance for drug discovery, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Organocatalysis has provided a powerful platform for the asymmetric synthesis of these bicyclic systems. One notable method involves an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This sequence constructs highly functionalized 1-azabicyclo[3.3.1]nonanes with up to six contiguous stereocenters, achieving excellent stereoselectivity (up to 98% enantiomeric excess (ee) and >99:1 diastereomeric ratio). rsc.org Another catalytic asymmetric approach utilizes a metal-free relay catalysis system composed of a phosphonium (B103445) salt and a Lewis acid to construct N-bridged [3.3.1] ring systems. researchgate.netcolab.ws
Chiral phosphoric acids have also been employed as catalysts in desymmetrizing Michael cyclizations of 1,3-diones tethered to electron-deficient alkenes, yielding bicyclo[3.3.1]nonanes with high enantioselectivity. rsc.org This method creates three new stereogenic centers, including an all-carbon quaternary center. rsc.org
Metal-catalyzed reactions have also been successfully applied. For instance, sp3-rich chiral bicyclo[3.3.1]nonanes have been synthesized as single diastereomers starting from an aldehyde prepared via a copper-catalyzed enantioselective reduction. nih.gov The key bicyclization step was achieved through various intramolecular addition reactions, including a SmI2-mediated reductive cyclization, a base-promoted aldol (B89426) reaction, or a one-pot Mannich reaction. nih.gov
Table 2: Enantioselective Strategies for Chiral Azabicyclo[3.3.1]nonane Scaffolds
| Catalysis Type | Catalyst System | Key Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Organocatalysis | Bifunctional Amine-thiourea | Michael addition / Nitro-Mannich reaction | Up to 98% | rsc.org |
| Relay Catalysis | Chiral Phosphonium Salt / Lewis Acid | [3+2] cyclization / Ring-opening / Friedel-Crafts | Not specified | researchgate.netcolab.ws |
| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | High | rsc.org |
| Metal Catalysis | Copper / Chiral Ligand | Enantioselective Reduction / Intramolecular Addition | Not specified | nih.gov |
Retrosynthetic Analyses and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.in For a complex framework like this compound, strategic disconnections are crucial for simplifying the structure and revealing viable synthetic pathways. scripps.edu
The bicyclic nature of the this compound core offers several logical points for disconnection. The choice of disconnection implies a particular bond-forming strategy in the forward synthesis.
C-N Bond Disconnections: A common strategy involves disconnecting one of the C-N bonds at the bridgehead nitrogen. This approach simplifies the bicyclic system into a monocyclic precursor, typically a substituted piperidine ring with a reactive side chain. The forward synthesis would then involve an intramolecular cyclization to form the second ring. For example, a disconnection of the N1-C2 bond would lead back to a piperidine precursor with a three-carbon electrophilic chain at the 2-position. The corresponding synthetic step would be an intramolecular N-alkylation.
C-C Bond Disconnections: Alternatively, disconnecting a C-C bond within one of the six-membered rings can be a powerful strategy. A strategic C-C disconnection, such as at the C5-C6 bond, could simplify the target into a precursor amenable to a transannular cyclization (e.g., Mannich or Michael reaction) from a cyclooctane (B165968) derivative. Another powerful C-C bond-forming strategy is the Dieckmann cyclization, which can be used to form one of the rings from an appropriate diester precursor. nih.gov Tandem processes, such as a diverted Tsuji–Trost sequence, involve C-N bond cleavage followed by intramolecular C-C bond formation, providing a streamlined route to the bicyclic core. nih.govd-nb.info
For more complex derivatives, a fragment coupling or convergent synthesis approach can be highly efficient. This strategy involves preparing key fragments of the molecule separately and then joining them together late in the synthesis. This approach is particularly advantageous for the assembly of highly substituted or polycyclic systems containing the azabicyclononane core.
In the total synthesis of complex natural products like diterpenoid alkaloids, fragment coupling has been a key tactic. nih.govresearchgate.net A powerful sequence involves a 1,2-addition of an organometallic reagent to an epoxyketone fragment, followed by a semipinacol rearrangement. nih.govresearchgate.net This strategy efficiently joins two complex fragments and simultaneously sets a challenging all-carbon quaternary center. nih.gov While not directly applied to the simplest this compound, this principle of coupling two advanced intermediates—for instance, two functionalized piperidine precursors or a piperidine and another cyclic fragment—represents a state-of-the-art approach to complex target molecules incorporating the azabicyclononane scaffold.
Derivatization and Functionalization Strategies of the Bicyclic System
The ability to introduce a diverse array of functional groups onto the this compound scaffold is essential for modulating its physicochemical and biological properties.
Various synthetic methods have been developed to install heteroatom-containing substituents at specific positions on the bicyclic ring system.
Oxygen-containing functional groups are common. For example, 1-azabicyclo[3.3.1]nonan-4-ones can be prepared via acid decarboxylation of β-keto ester precursors, which are themselves synthesized through a Dieckmann cyclization. nih.gov The reduction of a ketone, such as a 9-azabicyclo[3.3.1]nonan-3-one derivative, can stereoselectively introduce a hydroxyl group, yielding an endo-9-azabicyclo[3.3.1]nonan-3-ol. google.com The aforementioned organocatalytic route to highly substituted scaffolds allows for the incorporation of hydroxyl and ester functionalities at various positions. rsc.org
Nitrogen substituents can also be introduced. The nitro-Mannich reaction, as part of a cascade sequence, directly installs a nitro group onto the newly formed ring. rsc.org These derivatization strategies provide access to a wide range of analogs for structure-activity relationship studies.
Table 3: Introduction of Heteroatomic Substituents
| Substituent | Position(s) | Method | Precursor | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | 3 | Ketone Reduction | 9-Azabicyclo[3.3.1]nonan-3-one | google.com |
| Keto (=O) | 4 | Acid Decarboxylation | 3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene | nih.gov |
| Nitro (-NO2), Ester (-COOR), Hydroxyl (-OH) | 3, 5, 6 | Michael addition / Nitro-Mannich Reaction | N-protected piperidine ketoester and nitroalkene | rsc.org |
| Benzyloxymethyl (-OCH2Ph) | 8 | Multi-step synthesis from pyridine (B92270) | 2,5-disubstituted pyridine | nih.gov |
Functionalization at Bridgehead and Bridge Methylene (B1212753) Positions
The substitution at the bridgehead and bridge methylene positions of the this compound skeleton is a key strategy for introducing molecular complexity and modulating biological activity. These positions, particularly the C8 and C9 carbons, offer unique opportunities for stereocontrolled functionalization.
One notable approach begins with substituted pyridine precursors. For instance, the synthesis of C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones has been achieved starting from 2,5-disubstituted pyridines. The process involves catalytic reduction of the pyridine to a cis-substituted piperidine, followed by treatment with ethyl acrylate (B77674) and a Dieckmann cyclization. nih.gov This sequence yields diastereomeric mixtures of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, which can be separated chromatographically. The orientation of the C(8) substituent can be determined using diagnostic 13C NMR signals. nih.gov
Another powerful strategy for creating highly substituted 1-azabicyclo[3.3.1]nonanes involves an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes. This is followed by an intramolecular nitro-Mannich reaction as a key transformation step. rsc.orgresearchgate.net This methodology allows for the construction of 1-azabicyclo[3.3.1]nonanes with up to six contiguous stereocenters and substituents at various positions, including the bridge methylene carbons (C2 and C4). rsc.org
The table below summarizes selected methodologies for the functionalization at bridge and bridgehead positions.
| Starting Material | Reaction Sequence | Target Position(s) | Key Features |
| 2,5-Disubstituted Pyridine | 1. Catalytic Reduction (PtO₂, H₂) 2. Reaction with Ethyl Acrylate 3. Dieckmann Cyclization | C8 | Yields separable diastereomers; substituent orientation confirmed by ¹³C NMR. nih.gov |
| N-protected Piperidine Ketoester & Nitroalkene | 1. Organocatalytic Michael Addition 2. Intramolecular Nitro-Mannich Reaction | C2, C3, C4, C5, C6 | Enantioselective synthesis; creates multiple contiguous stereocenters. rsc.orgresearchgate.net |
Post-Cyclization Modifications
Once the this compound core is assembled, subsequent modifications of existing functional groups are frequently employed to achieve the final target molecule. These transformations are critical for fine-tuning the properties of the scaffold.
A common post-cyclization modification is the reduction of a ketone group, often at the C9 position (in the case of 3,7-diazabicyclo[3.3.1]nonan-9-ones, a related structure) or other positions. The Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as triethylene glycol, is an effective method for converting a bicyclic ketone into a methylene group. semanticscholar.org This reaction is typically performed at elevated temperatures (160-170 °C). semanticscholar.org
Another example involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. The use of sodium borohydride (B1222165) in methanol (B129727) has been documented to reduce the ketone to an endo-alcohol, yielding endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com More advanced methods utilize ruthenium complex catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to produce the corresponding endo-alcohols, which are valuable intermediates for agrochemicals and medicines. google.com
Further modifications can involve the hydrolysis and decarboxylation of ester groups introduced during the cyclization process. For example, the 3-ethoxycarbonyl group on the 1-azabicyclo[3.3.1]non-3-ene ring system can be hydrolyzed and subsequently decarboxylated to yield the corresponding 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov
The following table details examples of post-cyclization modifications.
| Bicyclic Precursor | Reagents & Conditions | Modification Type | Product |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH, Triethylene glycol, 160-170 °C | Ketone Reduction | 3,7-Diazabicyclo[3.3.1]nonane semanticscholar.org |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride, Methanol | Ketone Reduction | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | H₂, Ruthenium complex catalyst | Ketone Reduction | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative google.com |
| 3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene | Acid/Base Hydrolysis, Heat | Hydrolysis & Decarboxylation | 1-Azabicyclo[3.3.1]nonan-4-one nih.gov |
Conformational Analysis and Stereochemical Elucidation
Experimental Determination of Conformations
Experimental techniques provide direct evidence of the preferred conformations of 1-azabicyclo[3.3.1]nonane derivatives in both solution and solid states.
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of this compound systems. Analysis of chemical shifts, coupling constants, and through-space interactions helps determine the predominant conformation.
For many derivatives, the twin-chair conformation is preferred. niscpr.res.in In the ¹H NMR spectrum of 3,7-diazabicyclo[3.3.1]nonane derivatives, a doublet of doublets for the equatorial protons at C2, C4, C6, and C8, with large geminal and smaller vicinal coupling constants, is indicative of a chair-chair conformation for both piperidine (B6355638) rings. semanticscholar.org One-dimensional (DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals and for confirming stereochemistry. nih.gov For instance, NOESY experiments can detect through-space interactions that help map the chair-boat conformations of the bicyclic framework.
Dynamic NMR (DNMR) studies are particularly useful for investigating conformational exchange processes and determining the energy barriers associated with them. For certain N-acyl derivatives of 3-azabicyclo[3.3.1]nonanes, ¹H and ¹³C NMR spectra at room temperature show isochronous signals, suggesting a fast N-CO rotation. niscpr.res.in However, at low temperatures (e.g., 213 K), broadening of the proton signals is observed, indicating restricted rotation around the N-CO bond. niscpr.res.in From these temperature-dependent changes, the energy barrier for rotation can be determined. For N-formyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, the energy barrier was found to be 58.25 kJ mol⁻¹, with a coalescence temperature of 250 K. niscpr.res.in In contrast, for N-chloroacetyl and N-benzoyl derivatives, the coalescence temperature is below 213 K, suggesting an energy barrier below 50 kJ mol⁻¹. niscpr.res.in
| Compound/Fragment | Nucleus | Position | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| N-(1-azabicyclo[3.3.1]nonan-5-yl)-2-chloroaniline | ¹H | 9-CH₂ | 3.01 (s, 2H) | pharm.or.jp |
| 2,8-CH₂ | 2.97–3.07 (m, 4H) | |||
| ¹³C | 5-C (bridgehead) | 48.7 | ||
| 9-Azabicyclo[3.3.1]nonane | ¹H | - | 3.57 (br. s, 2H) | orgsyn.org |
| - | 1.59–2.41 (m, 12H) | |||
| ¹³C | - | 46.39, 27.05, 18.65 |
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state. These studies have confirmed various conformations for this compound derivatives, depending on the substitution pattern.
For example, the X-ray crystal structure analysis of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one characterized it as having a boat-chair conformation. rsc.org This analysis also revealed that the bridgehead amide is significantly distorted from planarity, with the nitrogen atom displaced by 0.36 Å from the plane of its neighboring atoms. rsc.org In contrast, studies on other derivatives, such as certain 3,7-diazabicyclo[3.3.1]nonan-9-ones and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one, have confirmed a chair-chair conformation of the bicyclic core. colab.wsnih.gov The solid-state structure of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes also confirmed a pyramidal character of the amino nitrogen, deviating from planarity. acs.org These crystallographic data provide precise bond lengths, bond angles, and torsional angles that define the exact conformation of the molecule in the crystal lattice. rsc.orgresearchgate.net
While less definitive for conformational analysis than NMR or X-ray diffraction, other spectroscopic techniques like Infrared (IR) spectroscopy provide supporting evidence. IR spectroscopy is primarily used to identify functional groups and confirm the success of chemical transformations. For instance, in the synthesis of N-acyl derivatives of 3-azabicyclo[3.3.1]nonane, the disappearance of the N-H stretching band and the appearance of a new amide carbonyl (C=O) stretching band in the IR spectrum confirm the acylation of the nitrogen atom. niscpr.res.in While IR spectra have been used to distinguish between conformations in some bicyclic systems, for this compound, its primary role is functional group characterization rather than detailed stereochemical elucidation. niscpr.res.innih.gov
Theoretical and Computational Approaches to Conformational Analysis
Computational chemistry offers powerful methods to predict the relative stabilities of different conformers, calculate energy barriers for interconversion, and rationalize experimental findings.
Molecular mechanics calculations are a valuable tool for assessing the steric energies of different conformations. For 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, molecular mechanics calculations indicated that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org However, the introduction of an endo methyl substituent at the 7-position reverses this preference, making the twin-boat conformation more stable by 5.2 kJ mol⁻¹. rsc.org These calculations help to understand how substituent effects can dictate the preferred conformation of the bicyclic system.
Higher-level computational methods provide more detailed insights into the electronic and structural properties of molecules. Semi-empirical molecular orbital calculations have been used to support experimental results, showing good agreement with the twin-chair conformations determined for N-acyl-3-azabicyclo[3.3.1]nonanes in solution. niscpr.res.in
Ab initio and Density Functional Theory (DFT) methods have been applied to investigate the molecular structures and energy differences between conformers of the related bicyclo[3.3.1]nonan-9-one. researchgate.net These calculations predicted a free energy difference (ΔG) of about 1 kcal/mol (approximately 4.2 kJ/mol) between the twin-chair and boat-chair conformations, with an inversion barrier of about 6 kcal/mol (approximately 25.1 kJ/mol). researchgate.net This small energy difference suggests that both conformers can coexist, which is consistent with some experimental observations. researchgate.net Such calculations are crucial for understanding the subtle electronic and steric effects that govern conformational preferences in these bicyclic systems. acs.org
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) calculations have become a powerful tool for investigating the relative energies and geometries of different conformers of bicyclic systems. For derivatives of the related 3,7-diazabicyclo[3.3.1]nonane, DFT calculations at the B3LYP/6–31G(d,p) level have been used to optimize molecular structures, which are then compared with experimental data from X-ray crystallography. nih.gov Such studies help in understanding the stability of various conformations, such as distorted-chair forms in the solid state. nih.gov
In computational studies of similar bicyclo[3.3.1]nonane systems, high-level ab initio and DFT calculations have been employed to determine the relative energies of the chair-chair (CC) and chair-boat (CB) conformers. researchgate.net For the parent carbocycle, the chair-chair form is consistently found to be the most stable. researchgate.net However, for heteroanalogues like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, calculations indicate a greater propensity to adopt the chair-boat conformation. researchgate.net These computational models highlight the significant impact of heteroatoms on conformational preferences, suggesting that the repulsion between lone pairs of electrons can be a decisive factor. researchgate.net Semi-empirical molecular orbital calculations (AM1 and PM3 methods) on N-acyl derivatives of 3-azabicyclo[3.3.1]nonanes also concluded that a flattened twin-chair conformation is the most energetically favorable. niscpr.res.in
Analysis of Puckering Parameters and Ring Distortions
The precise geometry and distortion of the heterocyclic rings in this compound derivatives can be quantitatively described using Cremer and Pople puckering parameters. These parameters provide a coordinate-independent measure of ring conformation.
For instance, in the crystal structure of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the two piperidine rings adopt distorted chair conformations. nih.gov The puckering parameters for these rings have been determined as:
Ring 1 (N1/C1–C5): Q = 0.487(2) Å, θ = 157.5(2)°, φ = 6.6(6)° nih.gov
Ring 2 (N2/C6/C2–C4/C7): Q = 0.628(2) Å, θ = 5.8(2)°, φ = 194.5(16)° nih.gov
In another case, the eight-membered ring of the azabicyclo moiety was found to have a boat–boat conformation with puckering parameters q₂ = 1.565 (2) Å, q₃ = 0.086 (2) Å, and θ₂ = 86.8 (2)°. nih.gov When a ketone functionality is introduced at the C9 position, the corresponding ring may adopt an envelope conformation. smolecule.com
Factors Influencing Conformational Preferences
The conformational equilibrium of the this compound system is not static but is influenced by a variety of internal and external factors. These include the nature and position of substituents, the presence of intramolecular interactions, and the surrounding solvent environment.
Substituent Effects and Steric Interactions
Substituents can dramatically alter the conformational preferences of the bicyclic framework. The strongest influence is often observed with substitutions at the 3- and 7-positions. vu.lt
Steric Bulk: In a series of 7-tert-pentyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, NMR studies showed that all compounds predominantly exist in a chair-chair conformation. colab.ws This preference holds regardless of the size of substituents on the phenyl groups, with the aryl groups at C2/C4 and the alkyl group at C7 occupying equatorial positions to minimize steric strain. colab.ws
Positional Effects: Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicate that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ mol⁻¹. rsc.org However, introducing an endo methyl substituent at the 7-position reverses this preference, making the twin-boat conformation more stable by 5.2 kJ mol⁻¹. rsc.org This highlights the critical role of transannular steric interactions (interactions across the rings).
Flattening of Rings: The introduction of an N-acyl group in 3-azabicyclo[3.3.1]nonane derivatives leads to a preference for a twin-chair conformation that is partially flattened at the nitrogen end. niscpr.res.in This distortion is a compromise between minimizing steric hindrance and maintaining favorable amide bond planarity.
| Compound/Substituent | Dominant Conformation | Method | Reference |
| 7-tert-pentyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Chair-Chair | NMR Spectroscopy | colab.ws |
| 5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | Molecular Mechanics | rsc.org |
| 7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Twin-Boat | Molecular Mechanics | rsc.org |
| N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes | Flattened Twin-Chair | NMR, AM1, PM3 | niscpr.res.in |
Intramolecular Interactions (e.g., Hydrogen Bonding, Dihydrogen Bonding)
Intramolecular interactions, particularly hydrogen bonds, are crucial in stabilizing specific conformations that might otherwise be less favorable.
Intramolecular Hydrogen Bonding: In certain derivatives of 3-thia-7-azabicyclo[3.3.1]nonane, the formation of an intramolecular hydrogen bond between the nitrogen lone pair and a hydroxyl group proton forces the piperidine ring into a boat form, resulting in a predominant boat-chair conformation for the molecule. researchgate.net In the absence of this bond, the double chair conformation is preferred. researchgate.net
Weak C-H···O/N Interactions: The conformation of some derivatives can be stabilized by weaker intramolecular contacts. For example, C—H···N and C—H···O interactions can lead to the formation of stable ring motifs that lock the molecule into a specific geometry. nih.gov
N-H···N Bridge: In 3,7-diazabicyclo[3.3.1]nonanes where the nitrogen atoms bear hydrogen substituents, the chair-chair conformation can be stabilized by the formation of a bent N-H···N hydrogen bridge across the rings. researchgate.net
Solvent Effects on Solution-State Conformations
The surrounding solvent can influence the conformational equilibrium by preferentially solvating and stabilizing one conformer over another. While extensive data specifically for this compound is limited, studies on related systems provide insight. For N-substituted norgranatanones, the ratio of equatorial to axial N-invertomers has been studied in different solvents using DFT calculations and NMR spectroscopy. academie-sciences.fr For example, the calculated equatorial/axial ratio for N-methylnorgranatanone changes from the gas phase to polar solvents like water and methanol (B129727), indicating a solvent-dependent equilibrium. academie-sciences.fr The effects of the solvent on reaction outcomes involving bicyclo[3.3.1]nonane systems also suggest an underlying influence on the conformational mobility and reactivity of the intermediates. oregonstate.edu
Reactivity and Reaction Mechanisms of 1 Azabicyclo 3.3.1 Nonane Derivatives
Mechanistic Investigations of Key Transformations
The construction of the 1-azabicyclo[3.3.1]nonane skeleton is often achieved through elegant cyclization strategies. Understanding the mechanisms of these reactions is crucial for controlling stereochemistry and achieving high yields of the desired products.
Studies on Mannich Cyclocondensation Mechanisms
The Mannich reaction is a cornerstone in the synthesis of 3-azabicyclo[3.3.1]nonan-9-ones, which are closely related to the this compound framework. A common approach involves a double Mannich cyclocondensation. This reaction typically utilizes a cyclic ketone, such as 4-piperidone, an aldehyde (commonly formaldehyde), and a primary amine. orgsyn.org The mechanism involves the formation of an iminium ion from the primary amine and formaldehyde (B43269), which then reacts with the enol or enolate of the cyclic ketone. A second intramolecular Mannich reaction then leads to the formation of the bicyclic core.
Detailed investigations into the synthesis of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one have confirmed that the reaction proceeds through a Mannich pathway rather than a Michael addition mechanism. Attempts to synthesize the target molecule from dibenzylidene cyclohexanone (B45756), a potential Michael acceptor intermediate, were unsuccessful, thereby supporting the direct Mannich cyclocondensation route.
The versatility of the Mannich reaction is demonstrated in the synthesis of a variety of 3,7-diazabicyclo[3.3.1]nonan-9-ones. For instance, the condensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines like 1-(3-aminopropyl)imidazole (B109541) or 1-(2-aminoethyl)piperazine (B7761512) in the presence of acetic acid yields the corresponding bispidinones. semanticscholar.org These reactions highlight the modularity of the Mannich approach in introducing diverse substituents at the nitrogen atoms of the bicyclic system.
A highly stereoselective synthesis of functionalized 1-azabicyclo[3.3.1]nonanes has been developed, which employs an intramolecular nitro-Mannich reaction as a key step. This methodology allows for the construction of complex derivatives with multiple contiguous stereocenters. rsc.org
Understanding Radical Cyclization Pathways
Radical cyclization offers a powerful alternative for the construction of the azabicyclo[3.3.1]nonane framework, often proceeding under mild conditions and with high stereoselectivity. One notable example is the Mn(III)-mediated reaction of cyclopropanols with vinyl azides. This reaction is initiated by the one-electron oxidation of a cyclopropanol (B106826) to generate a β-keto radical. This radical then adds to the vinyl azide, leading to the formation of an iminyl radical after the expulsion of dinitrogen. Subsequent intramolecular cyclization of the iminyl radical with a carbonyl group within the molecule affords 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. chimia.ch
Another effective radical-mediated approach involves the treatment of a trisubstituted pyridine (B92270) derivative with Bu3SnH/AIBN. This method leads to the bicyclic core of Huperzine A through a 6-exo-trig radical cyclization in high yield. rsc.org Similarly, the 2-azabicyclo[3.3.1]nonane skeleton can be synthesized via a radical ring-closing reaction using (SiMe3)3SiH/AIBN as the catalyst system. rsc.org
The table below summarizes key findings from studies on radical cyclization pathways for the synthesis of this compound derivatives.
| Radical Initiator/Mediator | Key Intermediate | Type of Cyclization | Product |
|---|---|---|---|
| Mn(III) | β-keto radical, iminyl radical | Intramolecular | 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives |
| Bu3SnH/AIBN | Carbon-centered radical | 6-exo-trig | Bicyclic core of Huperzine A |
| (SiMe3)3SiH/AIBN | Carbon-centered radical | Radical ring closing | 2-azabicyclo[3.3.1]nonane |
Mechanisms of Palladium-Catalyzed Processes
Palladium catalysis has emerged as a versatile tool for the synthesis of azabicyclo[3.3.1]nonane derivatives. A notable example is the diverted Tsuji–Trost reaction for the synthesis of the 2-azabicyclo[3.3.1]nonane ring system. Mechanistic studies have shown that this transformation proceeds via an acid-assisted cleavage of the C-N bond by a Pd(0) complex, which forms a π-allyl palladium intermediate. This intermediate then undergoes β-hydride elimination to generate a reactive diene. The diene can be trapped by electrophiles, or it can undergo an irreversible 1,6-conjugate addition to form an intermediate that subsequently isomerizes to the final product. nih.gov This tandem process allows for the efficient construction of the morphan scaffold from simple pyrrole (B145914) precursors. nih.gov
The scope of this palladium-catalyzed reaction is broad, tolerating a range of N-alkyl, N-benzyl, and N-homobenzyl substrates. nih.gov The reaction can also incorporate medicinally important functional groups, such as the trifluoromethyl group. nih.gov
Reactions Involving the Bridgehead Nitrogen
The bridgehead nitrogen in the this compound system exhibits unique reactivity due to its constrained geometry. Unlike acyclic or monocyclic tertiary amines, the nitrogen atom in this bicyclic system is part of a rigid framework, which hinders nitrogen inversion. This structural feature influences its nucleophilicity and basicity. While sterically hindered, the lone pair of electrons on the bridgehead nitrogen is available for reaction.
One of the most significant reactions involving the bridgehead nitrogen is its oxidation to form the stable nitroxyl (B88944) radical, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). researchgate.netorganic-chemistry.org ABNO is a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. researchgate.netorganic-chemistry.org The reduced steric hindrance around the nitroxyl group in ABNO, compared to other nitroxyl radicals like TEMPO, contributes to its enhanced reactivity. organic-chemistry.org
The bridgehead nitrogen can also act as a nucleophile in alkylation and quaternization reactions. For example, the synthesis of various N-substituted this compound derivatives has been reported, where the substituent is introduced at the bridgehead nitrogen. nih.govacs.org These reactions are crucial for the development of novel ligands for nicotinic receptors. nih.govacs.org
Furthermore, the bridgehead nitrogen plays a key role in directing the stereochemical outcome of reactions on the bicyclic scaffold. The synthesis of bridgehead-substituted azabicyclo[3.3.1]nonane derivatives has been achieved through multi-step sequences, highlighting the importance of controlling the reactivity at this position. rsc.org
Transformations at Carbonyl and Other Functional Groups
Functional groups on the this compound skeleton can be selectively transformed to generate a diverse range of derivatives. The carbonyl group at the C-9 position in 3-azabicyclo[3.3.1]nonan-9-ones is a common handle for further chemical modifications.
A widely used transformation is the Wolff-Kishner reduction of the C-9 ketone to a methylene (B1212753) group, affording the corresponding 3-azabicyclo[3.3.1]nonane. semanticscholar.org This reduction is typically carried out using hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like triethylene glycol. semanticscholar.org The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium in 1-pentanol (B3423595) also achieves the reduction of the carbonyl group. google.com Alternatively, catalytic reduction using a ruthenium complex can be employed to produce endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives with high stereoselectivity. google.com
The C-9 carbonyl group can also undergo addition reactions. For example, the addition of phenylmagnesium bromide to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one proceeds with high stereospecificity to yield the corresponding tertiary alcohol.
Intramolecular condensation reactions involving functional groups on the piperidine (B6355638) ring can lead to the formation of lactams. The first synthesis of a 1-azabicyclo[3.3.1]nonan-2-one derivative was achieved through the intramolecular condensation of a cyano diester. nih.gov More recently, the synthesis of this compound-2,6-dione was accomplished by the thermal cyclization of 3-(2-carboxyethyl)-4-piperidone in the presence of dibutyltin (B87310) oxide. nih.gov
Other functional groups on the bicyclic framework can also be manipulated. For instance, acid-catalyzed decarboxylation of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes provides the corresponding 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov
The table below provides a summary of transformations at carbonyl and other functional groups in this compound derivatives.
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| C-9 Ketone | Wolff-Kishner Reduction | Hydrazine hydrate, KOH, triethylene glycol | C-9 Methylene |
| C-3 Ketone | Catalytic Reduction | H2, Ruthenium complex | endo-C-3 Alcohol |
| C-9 Ketone | Grignard Addition | Phenylmagnesium bromide | C-9 Tertiary alcohol |
| Cyano diester | Intramolecular Condensation | Heat, Copper chromite | Lactam (1-azabicyclo[3.3.1]nonan-2-one) |
| β-keto ester | Decarboxylation | Acid | Ketone (1-azabicyclo[3.3.1]nonan-4-one) |
Advanced Applications and Research Utility
Role as a Privileged Scaffold in Molecular Design
The azabicyclo[3.3.1]nonane moiety is recognized as a privileged scaffold in medicinal chemistry and organic synthesis. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active natural products and its utility as a rigid framework for the spatial presentation of functional groups, which is crucial for molecular recognition and interaction with biological targets. nih.goviucr.org
The design of novel molecular architectures utilizing the 1-azabicyclo[3.3.1]nonane scaffold is guided by its inherent structural and conformational properties. The bicyclic system provides a rigid, V-shaped structure that allows for the precise and predictable orientation of substituents. This three-dimensional arrangement is a significant advantage over flat, aromatic systems, often leading to improved drug-like properties such as solubility and metabolic stability. bohrium.com
Key design principles include:
Stereochemical Control: The rigid framework allows for the creation of multiple contiguous stereocenters with high fidelity. rsc.org
Vectorial Display of Functionality: Substituents can be placed in specific spatial vectors, enabling the exploration of chemical space that is inaccessible to more flexible scaffolds. whiterose.ac.uk
Bioisosteric Replacement: The scaffold can serve as a bioisostere for other cyclic systems, such as piperidines, offering advantages in terms of receptor binding or pharmacokinetic properties. bohrium.com
Foundation for Complexity: Its structure serves as a robust starting point for building more elaborate, multi-cyclic systems. nih.gov
Researchers have utilized these principles to develop novel ligands for various receptors, including muscarinic receptors, by strategically modifying different positions on the bicyclic amine structure. nih.govnih.gov The resulting compounds often exhibit high affinity and selectivity for their biological targets. nih.gov
The azabicyclo[3.3.1]nonane core is a central feature in numerous complex natural products, and its synthesis is often a key challenge in the total synthesis of these molecules. Synthetic chemists leverage the scaffold to mimic these natural frameworks, providing access to these compounds for further study and the development of analogues.
Eucophylline: The total synthesis of the monoterpene indole (B1671886) alkaloid eucophylline features the construction of the this compound motif as a crucial step. nih.govresearchgate.net Methodologies have been developed where this key intermediate is coupled with other fragments to assemble the final complex structure of the natural product. nih.govnih.govacs.org
Haliclonin A: This marine natural product contains a 3-azabicyclo[3.3.1]nonane core. nii.ac.jp Its unique structure and biological activity have made it an attractive target for total synthesis, with various strategies focusing on the stereoselective construction of the azabicyclic core. acs.orgthieme-connect.comnih.gov
Diterpenoid and Norditerpenoid Alkaloids: This large family of natural products, which includes compounds like talatisamine, often incorporates the azabicyclo[3.3.1]nonane skeleton within their intricate polycyclic systems. iucr.orgnih.govuq.edu.au Synthetic approaches to these molecules frequently involve the assembly of this core as a foundational element. nih.gov
Morphan: The morphan scaffold is technically the 2-azabicyclo[3.3.1]nonane framework and is the core of many natural products and important narcotic analgesics. nih.govresearchgate.net Synthetic strategies targeting morphan derivatives are well-established and highlight the versatility of the broader azabicyclo[3.3.1]nonane class in medicinal chemistry. mdpi.com
| Natural Product Class/Example | Specific Isomer | Significance |
|---|---|---|
| Eucophylline | This compound | Key structural component of this monoterpene indole alkaloid. nih.govacs.org |
| Haliclonin A | 3-Azabicyclo[3.3.1]nonane | Core substructure of a complex marine natural product. nii.ac.jp |
| Diterpenoid Alkaloids | Various Azabicyclo[3.3.1]nonane Isomers | Common structural motif in a large family of bioactive alkaloids. nih.govnih.gov |
| Morphan Alkaloids | 2-Azabicyclo[3.3.1]nonane | Foundational scaffold for numerous analgesics and natural products. researchgate.net |
The inherent rigidity and defined stereochemistry of the this compound scaffold make it an ideal building block for the synthesis of more complex, multi-ring systems. rsc.org Synthetic strategies often utilize the pre-formed bicyclic core and then elaborate upon it to construct additional rings. For instance, the fused hexacyclic ring system of puberuline (B1678335) C, a C19-diterpenoid alkaloid, was assembled starting from an azabicyclo[3.3.1]nonane derivative. rsc.org Similarly, approaches to the hetidine and hetisine (B12785939) diterpenoid alkaloids involve the late-stage formation or utilization of the azabicyclo[3.3.1]nonane system to complete the complex polycyclic framework. nih.gov These syntheses demonstrate the utility of the scaffold as a reliable anchor for launching cyclization cascades or sequential ring-forming reactions. rsc.org
Application in Catalysis and Reaction Chemistry
While the this compound scaffold itself is primarily explored for its structural role in molecular design, its isomers and derivatives have found significant applications in catalysis.
A derivative of an isomer, 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), is a highly effective and stable nitroxyl (B88944) radical catalyst. researchgate.netacs.org ABNO is noted for being less sterically hindered compared to the more traditional TEMPO radical, which imparts enhanced reactivity. organic-chemistry.orgrsc.org
ABNO is a prominent organocatalyst for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones. researchgate.netacs.org This process is particularly valuable for its green chemistry credentials, utilizing ambient air or oxygen as the terminal oxidant. nih.gov
Key features of ABNO-mediated catalysis include:
High Reactivity: It exhibits greater catalytic activity than TEMPO, especially for the oxidation of sterically hindered secondary alcohols. organic-chemistry.orgjst.go.jp
Broad Substrate Scope: Catalyst systems incorporating ABNO, often in conjunction with a copper(I) co-catalyst, can efficiently oxidize a wide range of primary, secondary, allylic, benzylic, and aliphatic alcohols. nih.gov
Mild Reaction Conditions: These oxidations are typically performed at room temperature and ambient pressure, with broad functional group compatibility. organic-chemistry.orgnih.gov
Versatility: Beyond simple alcohol oxidation, Cu/ABNO systems have been employed in the aerobic oxidative coupling of alcohols and amines to form amides and in the synthesis of N-substituted pyrroles. organic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| ABNO / Copper(I) | Aerobic Oxidation | Primary & Secondary Alcohols | High efficiency, broad scope, mild conditions. nih.gov |
| ABNO / Iron(III) | Aerobic Oxidation | Primary & Secondary Alcohols | Efficient conversion to aldehydes and ketones at room temperature. organic-chemistry.org |
| ABNO / Copper(I) | Oxidative Amide Coupling | Alcohols and Amines | Direct synthesis of secondary and tertiary amides. organic-chemistry.org |
| ABNO / Copper(I) | Pyrrole (B145914) Synthesis | Diols and Primary Amines | Aerobic oxidative coupling to form N-substituted pyrroles. organic-chemistry.org |
The development of ABNO and other less-hindered nitroxyl radicals like AZADO (2-azaadamantane N-oxyl) represents a significant advance in aerobic oxidation catalysis. rsc.org
The use of this compound specifically as a chiral ligand or auxiliary is less extensively documented in the reviewed literature compared to its role as a structural scaffold. The inherent chirality and rigidity of the framework make it a conceptually attractive candidate for applications in asymmetric catalysis. However, current research has more prominently focused on leveraging its structure in the context of medicinal chemistry and natural product synthesis. Further investigation would be required to fully explore its potential in asymmetric transformations.
Fundamental Research in Structural and Mechanistic Organic Chemistry
The rigid, bicyclic framework of this compound and its derivatives makes it an exemplary model for fundamental studies in structural and mechanistic organic chemistry. Its constrained nature allows for detailed investigation into conformational preferences, stereoelectronic effects, and the mechanisms of complex organic reactions.
Structural and Conformational Analysis
The conformational analysis of the bicyclo[3.3.1]nonane system, including its aza-analogs, is a significant area of research. researchgate.net This framework can primarily adopt two major conformations: a twin-chair (or double chair) and a boat-chair conformation. researchgate.netchemijournal.com The energetic balance between these forms is subtle and can be influenced by substitution patterns on the carbocyclic rings. rsc.org
Research has demonstrated that the introduction of bulky substituents can dictate the conformational equilibrium. rsc.org For instance, while many 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones exist in a twin-chair conformation with substituents in equatorial positions, the presence of specific groups can shift this preference. researchgate.netchemijournal.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for elucidating these structural details in both the solid state and in solution. researchgate.netrsc.org An X-ray diffraction analysis of this compound-2,6-dione revealed a boat-chair conformation in the solid state, with the bridgehead amide nitrogen being notably distorted from planarity. rsc.org In contrast, analysis of other derivatives, such as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, confirmed a chair-chair conformation in the solid state. nih.gov
| Compound Derivative | Analytical Method | Observed Conformation | Reference |
|---|---|---|---|
| This compound-2,6-dione | X-ray Crystallography | Boat-Chair | rsc.org |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | NMR Spectroscopy | Twin-Chair | researchgate.netchemijournal.com |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | X-ray Crystallography | Chair-Boat | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | X-ray Crystallography | Chair-Chair | nih.gov |
Utility in Mechanistic Studies
The this compound scaffold serves as a valuable platform for investigating reaction mechanisms and developing novel synthetic methodologies. Its defined stereochemistry allows for the precise study of reaction pathways and intermediates.
One area of study involves skeletal rearrangements to form the bicyclic system. For example, the conversion of 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine into 5,9,9-trichloro-1-azabicyclo[3.3.1]nonane has been described. rsc.orgrsc.org Mechanistic investigations suggest this reaction proceeds through an intermediate aziridinium (B1262131) ion. rsc.org The subsequent nucleophilic attack occurs at the electron-deficient bridgehead carbon (C-5), a process accelerated by the neighboring bridgehead nitrogen atom's participation. rsc.org This highlights the unique reactivity of the bridgehead positions within this framework.
Modern synthetic methods also utilize this scaffold to probe complex mechanisms. A tandem diverted Tsuji–Trost process has been developed for the synthesis of the related 2-azabicyclo[3.3.1]nonane system. d-nb.infonih.gov Mechanistic studies confirmed that this reaction involves an acid-assisted cleavage of the C-N bond, which is followed by β-hydride elimination to generate a reactive diene intermediate. d-nb.infonih.gov Furthermore, the rigid structure is ideal for studying stereocontrol. The Robinson annulation reaction to form bicyclo[3.3.1]nonane systems has been examined to understand the factors controlling stereochemistry at the one-carbon bridge. acs.org These studies found that the major diastereomer formed under kinetic control places the substituent on the one-carbon bridge in an anti position relative to the β-keto ester unit introduced during the reaction. acs.org
| Reaction Type | Key Mechanistic Feature / Intermediate | Resulting Scaffold | Reference |
|---|---|---|---|
| Skeletal Rearrangement | Aziridinium ion intermediate; Nucleophilic attack at bridgehead C-5 | 5,9,9-Trichloro-1-azabicyclo[3.3.1]nonane | rsc.org |
| Tandem Diverted Tsuji–Trost Process | Acid-assisted C-N bond cleavage; β-hydride elimination | 2-Azabicyclo[3.3.1]nonane | d-nb.infonih.gov |
| Robinson Annulation | Kinetic control of stereoselectivity at the one-carbon bridge | Bicyclo[3.3.1]nonane | acs.org |
| Organocatalytic Michael Addition / Intramolecular Nitro-Mannich Reaction | Stereoselective formation of multiple contiguous stereocenters | Highly substituted 1-azabicyclo[3.3.1]nonanes | rsc.org |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The demand for enantiomerically pure and structurally complex molecules for pharmaceutical applications has spurred the development of advanced synthetic strategies for the 1-azabicyclo[3.3.1]nonane core. Modern synthetic chemistry is increasingly focused on sustainability, emphasizing methods that are efficient, atom-economical, and environmentally benign.
Recent breakthroughs include organocatalytic approaches to highly functionalized 1-azabicyclo[3.3.1]nonanes. For instance, a highly stereoselective synthesis has been developed using an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. This method impressively constructs the bicyclic system with up to six contiguous stereocenters in high yields and excellent enantioselectivity (up to 98% ee). rsc.org
Furthermore, green chemistry principles are being integrated into synthetic designs. Methodologies utilizing microwave irradiation and ultrasound are gaining traction as they often lead to higher yields, reduced reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net One-pot tandem reactions, such as the Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine, provide an efficient route to 3-azabicyclo[3.3.1]nonane derivatives in good yields (up to 83%), showcasing the move towards more streamlined and sustainable processes. rsc.orgrsc.org
| Synthetic Strategy | Key Features | Advantages |
| Organocatalytic Cascade | Michael addition followed by intramolecular nitro-Mannich reaction. rsc.org | High stereoselectivity, creation of multiple stereocenters, good yields. rsc.org |
| Tandem Mannich Reaction | One-pot reaction of aromatic ketones, paraformaldehyde, and an amine. rsc.orgrsc.org | High efficiency, good yields, operational simplicity. rsc.orgrsc.org |
| Microwave/Ultrasound-Assisted | Use of alternative energy sources to drive reactions. researchgate.netnih.gov | Reduced reaction times, increased yields, environmentally friendly. researchgate.netnih.gov |
| Palladium-Catalyzed Tandem Process | A diverted Tsuji–Trost process following a photochemical step. nih.gov | Rapid access to the scaffold, broad substrate scope. nih.gov |
| Skeletal Rearrangement | Rearrangement of a hexahydropyrrolizine derivative. rsc.org | Provides a novel route to trisubstituted derivatives. rsc.org |
Exploration of New Chemical Transformations and Reactivity Patterns
A significant area of research involves derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical that has emerged as a highly efficient catalyst for the aerobic oxidation of alcohols. sigmaaldrich.com ABNO and its copper complexes show enhanced reactivity compared to traditional catalysts like TEMPO, particularly for the oxidation of a broad range of alcohols under mild, aerobic conditions. organic-chemistry.org This has profound implications for developing greener and more economical industrial oxidation processes.
The reactivity of the bicyclic core itself is also being exploited. For example, the ketone group in derivatives like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can undergo various transformations, including reduction to an alcohol or oxidation to form N-oxides. The benzyl (B1604629) group can also be substituted, allowing for the synthesis of a diverse library of compounds for biological screening.
| Transformation | Reagents/Catalyst | Product Type |
| Aerobic Alcohol Oxidation | 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), often with a metal co-catalyst (e.g., Cu, Fe). organic-chemistry.org | Aldehydes, ketones, amides, pyrroles. organic-chemistry.org |
| Ketone Reduction | Sodium borohydride (B1222165) or Ruthenium complex catalysts. google.com | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivatives. google.com |
| N-Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid. | N-oxide derivatives. |
| Cascade Reactions | Multicomponent reactions involving substrates like 3-formylchromones and enaminones. acs.org | Highly functionalized 9-azabicyclo[3.3.1]nonane derivatives. acs.org |
Advanced Computational Modeling and Design of Azabicyclic Systems
Computational chemistry has become an indispensable tool for understanding the structure, stability, and reactivity of complex molecules like this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods are being used to predict the conformational preferences of the bicyclic system and to elucidate reaction mechanisms. researchgate.net
Studies have shown that the this compound system can exist in several conformations, such as boat-chair and twin-boat forms. rsc.org Molecular mechanics and DFT calculations can predict the relative stabilities of these conformers, which is crucial for designing molecules with specific three-dimensional shapes for optimal interaction with biological targets. researchgate.netrsc.org For example, calculations have indicated that for 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, the boat–chair conformation is more stable than the twin-boat conformation. rsc.org
Computational models are also employed to study non-covalent interactions, such as hydrogen bonding, which play a critical role in the crystal packing and polymorphic behavior of these compounds. nih.govnih.gov This predictive power accelerates the design of new catalysts and therapeutic agents by allowing for in silico screening and optimization before undertaking expensive and time-consuming laboratory synthesis.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism studies. nih.govresearchgate.netnih.gov | Predicts stable conformers, elucidates charge distribution, and calculates energy barriers for reactions. researchgate.netnih.gov |
| Molecular Mechanics | Conformational analysis of substituted derivatives. rsc.org | Determines the relative stability of different conformations (e.g., boat-chair vs. twin-boat). rsc.org |
| Ab initio Methods | High-accuracy energy calculations and investigation of weak interactions. researchgate.net | Provides benchmark data for calibrating faster computational methods. rsc.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions and stereoelectronic effects. nih.gov | Identifies and characterizes intramolecular hydrogen bonds and other stabilizing interactions. nih.gov |
| Molecular Docking | Predicting the binding of azabicyclic compounds to biological targets. nih.gov | Identifies potential protein targets and predicts binding affinities for drug discovery. nih.gov |
Interdisciplinary Research Integrating the Azabicyclo[3.3.1]nonane Scaffold
The versatility of the this compound scaffold places it at the crossroads of several scientific disciplines, fostering interdisciplinary research that bridges chemistry, biology, and materials science.
In medicinal chemistry , this scaffold is a "privileged structure," appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov Derivatives have been investigated for the treatment of psychotic and neurodegenerative disorders, and as anticancer, antimalarial, and anti-inflammatory agents. nih.govrsc.org The rigid framework of the molecule is ideal for designing ligands that can selectively bind to specific biological targets, such as nicotinic acetylcholine (B1216132) receptors. acs.org
In natural product synthesis , the azabicyclo[3.3.1]nonane core is a key architectural feature of many complex alkaloids. nih.govrsc.org The development of new synthetic routes to this core structure facilitates the total synthesis of these natural products, enabling further study of their biological functions.
In catalysis and materials science , as demonstrated by ABNO, derivatives of azabicyclo[3.3.1]nonane are being developed as highly efficient and selective catalysts for a variety of organic transformations. sigmaaldrich.comorganic-chemistry.org The rigid structure provides a stable backbone for the catalytic active site, leading to enhanced performance and longevity. The future may see these systems incorporated into polymeric materials or onto solid supports to create recyclable and more sustainable catalytic systems.
This interdisciplinary approach ensures that fundamental discoveries in the synthesis and reactivity of this compound are rapidly translated into practical applications, from new medicines to more efficient chemical manufacturing processes.
Q & A
Q. What are the common synthetic routes for 1-azabicyclo[3.3.1]nonane derivatives, and how do reaction conditions influence product purity?
- Methodological Answer : Two primary synthetic strategies are documented:
- Skeletal Rearrangement : Reacting 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine under acidic conditions yields 5,9,9-trisubstituted derivatives. Key factors include solvent polarity and temperature control to minimize side products .
- Condensation Reactions : Diketones react with hydroxylamine in the presence of catalysts (e.g., n-BuSH/HCl) to form bicyclo[3.3.1]nonane dioximes. Yield optimization (54–82%) depends on stoichiometric ratios and reaction time .
Purity is validated via NMR, mass spectrometry (e.g., fragmentation patterns of alkoxy derivatives ), and chromatography.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : Alkoxy substituents influence fragmentation pathways; comparative analysis with azabicyclo analogs helps assign structural features .
- X-ray Crystallography : Resolves conformational preferences (e.g., exo- vs. endo-substituents) and hydrogen-bonding networks, as demonstrated for hydroxylated derivatives .
- NMR : - and -NMR detect substituent-induced chemical shifts, particularly for bridgehead protons and nitrogen environments .
Advanced Research Questions
Q. How can substituent effects on the conformational stability of this compound be systematically analyzed?
- Methodological Answer :
- Dynamic NMR Studies : Measure coalescence temperatures to determine energy barriers for ring-flipping in substituted derivatives (e.g., tert-butyl groups at C9) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict preferred chair-boat conformations and steric interactions, validated against crystallographic data .
- Comparative Synthesis : Introduce bulky substituents (e.g., ethyl vs. methyl at C2/C6) to assess steric hindrance and thermodynamic stability trends .
Q. How do computational modeling approaches inform the design of this compound-based therapeutics targeting neural receptors?
- Methodological Answer :
- Molecular Docking : Screen tricyclic derivatives against AMPA receptor modulator sites to identify high-affinity ligands. Rigid bicyclic frameworks enhance hydrophobic interactions .
- SAR Studies : Correlate substituent position (e.g., C3/C7 diaza groups) with receptor selectivity (e.g., dopamine D3 vs. σ2 receptors) using in vitro binding assays .
- ADMET Prediction : Simulate pharmacokinetic properties (e.g., blood-brain barrier penetration) for derivatives with aryl or heteroaryl substituents .
Q. What strategies are employed to resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Reaction Optimization : Vary catalysts (e.g., HCl vs. Lewis acids) and solvents (polar vs. nonpolar) to reproduce yields. For example, n-BuSH improves cyclization efficiency in diketone condensations .
- Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., episulfonium ions in thia-analog syntheses) that compete with desired pathways .
- Thermodynamic Stability Assessment : Compare bicyclo[3.3.1]nonane vs. [4.2.1] systems using computational methods to explain preferential formation under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
